molecular formula C17H19N3O3 B2803508 methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate CAS No. 1448077-28-8

methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate

Cat. No. B2803508
CAS RN: 1448077-28-8
M. Wt: 313.357
InChI Key: NEAHUVRWJFJBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate” is a chemical compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a cyclopropyl group and a methyl group . The carbamoyl group is attached to the pyrazole ring via a methylene bridge, and the benzoate moiety is attached to the carbamoyl group .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives exhibit anti-inflammatory and analgesic effects:

Antifungal Activity

Indole-containing compounds have been investigated for their antifungal potential:

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

methyl 4-[(5-cyclopropyl-1-methylpyrazol-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-20-15(11-3-4-11)9-14(19-20)10-18-16(21)12-5-7-13(8-6-12)17(22)23-2/h5-9,11H,3-4,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAHUVRWJFJBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)C(=O)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate

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